molecular formula C9H13NO B2438204 3-Methoxy-2,4-dimethylaniline CAS No. 639051-93-7

3-Methoxy-2,4-dimethylaniline

Cat. No.: B2438204
CAS No.: 639051-93-7
M. Wt: 151.209
InChI Key: MHHZFZZHPGFUBO-UHFFFAOYSA-N
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Description

3-Methoxy-2,4-dimethylaniline is a chemical compound with the CAS Number: 639051-93-7 . It has a molecular weight of 151.21 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two methyl groups, an amine group, and a methoxy group . The exact positions of these groups on the benzene ring can be determined by the name of the compound: the “3-Methoxy” indicates that the methoxy group (-OCH3) is attached to the third carbon atom in the ring, and the “2,4-dimethyl” indicates that the methyl groups (-CH3) are attached to the second and fourth carbon atoms.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 151.21 .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Methoxy-2,4-dimethylaniline is utilized in various synthesis processes and chemical reactions. For instance, it's involved in the synthesis of carbazomycin B through radical arylation of benzene, indicating its use in complex organic synthesis processes (Crich & Rumthao, 2004). Moreover, its molecular structures have been reported in studies involving the synthesis of specific compounds via Schiff bases reduction route, highlighting its role in forming molecular structures of certain compounds (Ajibade & Andrew, 2021).

Biodegradation Monitoring

The compound is also a subject of biodegradation studies. For instance, its biodegradation by Pseudomonas species was monitored using cyclic voltammetry, illustrating its significance in environmental studies related to the degradation of industrial pollutants (Brimecombe, Fogel, & Limson, 2006).

Photophysical Studies

This compound is used in photophysical studies as well. It's involved in the synthesis of heterocycles from the photolysis of certain compounds, demonstrating its utility in the field of photochemistry (Guizzardi, Mella, Fagnoni, & Albini, 2000). Additionally, the compound's large amplitude motions were explored using microwave spectroscopy, indicating its relevance in spectroscopic studies to understand molecular dynamics (Ferres, Cheung, Stahl, & Nguyen, 2019).

Role in Synthetic Modeling

It also plays a role in synthetic modeling, as evidenced by its use in mimicking the reaction of phenylalanine ammonia lyase by a synthetic model. This demonstrates its utility in modeling complex biological reactions (Rettig, Sigrist, & Rétey, 2000).

Safety and Hazards

3-Methoxy-2,4-dimethylaniline is classified as a dangerous substance. It has a signal word of “Danger” and comes with several hazard statements .

Properties

IUPAC Name

3-methoxy-2,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-5-8(10)7(2)9(6)11-3/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHZFZZHPGFUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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